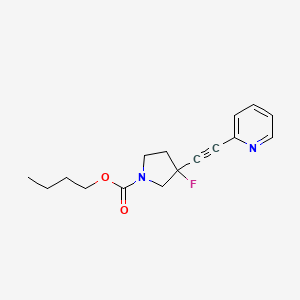

Pyrrolidine derivative 5

Descripción

Structure

3D Structure

Propiedades

Fórmula molecular |

C16H19FN2O2 |

|---|---|

Peso molecular |

290.33 g/mol |

Nombre IUPAC |

butyl 3-fluoro-3-(2-pyridin-2-ylethynyl)pyrrolidine-1-carboxylate |

InChI |

InChI=1S/C16H19FN2O2/c1-2-3-12-21-15(20)19-11-9-16(17,13-19)8-7-14-6-4-5-10-18-14/h4-6,10H,2-3,9,11-13H2,1H3 |

Clave InChI |

NCBPLEITPLWATL-UHFFFAOYSA-N |

SMILES canónico |

CCCCOC(=O)N1CCC(C1)(C#CC2=CC=CC=N2)F |

Origen del producto |

United States |

Synthetic Methodologies for Pyrrolidine Derivatives

Strategies for Pyrrolidine (B122466) Ring Construction

The direct construction of the pyrrolidine scaffold is a cornerstone of synthetic organic chemistry. Key strategies involve forming carbon-nitrogen bonds to close a linear precursor or assembling the ring through concerted cycloaddition reactions.

Cyclization Reactions for Pyrrolidine Scaffold Formation

Cyclization reactions represent a direct and intuitive approach to the pyrrolidine skeleton, typically involving the intramolecular formation of a C-N bond from an appropriately functionalized acyclic precursor.

Intramolecular amination is a powerful method for synthesizing pyrrolidines. researchgate.netnih.gov This strategy involves the direct functionalization of a C-H bond, which is an atom-economical approach that avoids the need for pre-functionalized starting materials. nih.gov Various transition metals, including palladium, copper, and rhodium, have been shown to catalyze these transformations effectively. acs.orgnih.govorganic-chemistry.org

Palladium-catalyzed intramolecular amination of unactivated C(sp³)–H bonds allows for the synthesis of pyrrolidine compounds from amine substrates protected with groups like picolinamide (B142947) (PA). acs.orgorganic-chemistry.org These reactions often proceed with low catalyst loading and under convenient conditions. acs.org Similarly, copper-catalyzed systems have been developed for the intramolecular amination of C(sp³)-H bonds, offering a mild and effective route to pyrrolidines with high regio- and chemoselectivity. nih.govorganic-chemistry.orgacs.org Mechanistic studies on copper-catalyzed C-H amination using N-fluoride amides have provided insight into the reaction pathways, suggesting the involvement of copper(I) and copper(II) intermediates. nih.govacs.org

Recent advancements have also explored biocatalytic approaches. Directed evolution of enzymes, such as cytochrome P411, has yielded variants capable of catalyzing the intramolecular insertion of alkyl nitrenes into C(sp³)–H bonds to construct chiral pyrrolidine derivatives with good enantioselectivity. nih.govcaltech.edu

| Catalyst System | Substrate Type | Key Features | Reference |

|---|---|---|---|

| Palladium-based | Picolinamide (PA) protected amines | Low catalyst loading, inexpensive reagents | acs.org |

| Copper-based (e.g., [TpxCuL] complexes) | N-fluoride amides | Mild conditions, high regio- and chemoselectivity | nih.govorganic-chemistry.org |

| Rhodium-based | O-benzoylhydroxylamines (alkyl nitrene precursors) | Provides N-unprotected pyrrolidines in good yields | organic-chemistry.org |

| Enzymatic (e.g., Cytochrome P411 variant) | Organic azides | High enantioselectivity for chiral pyrrolidines | nih.govcaltech.edu |

The cyclization of amino alcohols and amino ketones is a classic and reliable method for forming the pyrrolidine ring. researchgate.net This approach typically involves an intramolecular nucleophilic substitution where the nitrogen atom displaces a leaving group. In the case of amino alcohols, the hydroxyl group must first be activated or converted into a better leaving group. organic-chemistry.org For instance, treatment with thionyl chloride can convert the amino alcohol to an amino chloride in situ, which then undergoes cyclization. organic-chemistry.org

Acid-promoted synthesis from N-carbamate-protected amino alcohols provides another route, where the hydroxyl group is activated using orthoesters, facilitating cyclization despite the reduced nucleophilicity of the carbamate nitrogen. organic-chemistry.org These methods are foundational in synthesizing a wide range of substituted pyrrolidines and are often employed in the initial steps of synthesizing more complex molecules. nih.govmdpi.com The formation of the pyrrolidine skeleton through the cyclization of acyclic compounds is a key step in the synthesis of various natural products and drugs. nih.gov

Cycloaddition Reactions in Pyrrolidine Synthesis

Cycloaddition reactions, particularly [3+2] cycloadditions, offer a highly convergent and stereocontrolled pathway to polysubstituted pyrrolidines. osaka-u.ac.jp These reactions assemble the five-membered ring in a single step from two smaller components.

The 1,3-dipolar cycloaddition of azomethine ylides with alkenes or alkynes is one of the most powerful and widely used methods for constructing the pyrrolidine ring. osaka-u.ac.jprsc.orgresearchgate.net Azomethine ylides are 1,3-dipoles of the allyl anion type, which react with dipolarophiles (typically electron-deficient alkenes) to yield pyrrolidines, often with excellent stereoselectivity. osaka-u.ac.jpmdpi.com

Due to their high reactivity, azomethine ylides are usually generated in situ. mdpi.com Common methods for their generation include the thermal or photochemical ring-opening of aziridines, the condensation of α-amino acids with aldehydes or ketones, and the desilylation of α-silylimines. rsc.org The versatility of this reaction allows for the synthesis of a wide variety of structurally diverse and densely substituted pyrrolidines by varying the components of the azomethine ylide and the dipolarophile. acs.orgacs.org This method is atom-economic and allows for the direct construction of the saturated five-membered ring with control over up to four new stereogenic centers. acs.org

The development of catalytic asymmetric 1,3-dipolar cycloadditions has been crucial for the enantioselective synthesis of chiral pyrrolidines, which are important building blocks for pharmaceuticals and natural products. rsc.orgnih.gov This is typically achieved by using a chiral catalyst, often a complex of a transition metal with a chiral ligand, to control the stereochemical outcome of the reaction. rsc.orgrsc.org

Metal-catalyzed asymmetric cycloadditions have emerged as a highly reliable methodology. rsc.org A common approach involves the in situ generation of a metal-containing azomethine ylide from an α-iminoester, a transition metal salt (e.g., copper(I) or silver(I)), and a chiral ligand. rsc.orgnih.gov This chiral complex then reacts with a dipolarophile to produce highly enantioenriched pyrrolidine derivatives. nih.gov The versatility of this method allows for access to a wide range of stereochemical patterns by carefully selecting the starting materials and the chiral catalyst. rsc.org

| Catalyst/Ligand | Ylide Precursor | Dipolarophile | Stereoselectivity | Reference |

|---|---|---|---|---|

| Cu(I) / Chiral Ligand | α-Iminoester | 1,1-Difluorostyrenes | Up to >20:1 dr, 97% ee | nih.gov |

| Ag(I) / Chiral Phosphine | α-Iminoester | Electron-deficient alkenes | High enantioselectivity | rsc.org |

| Ag2CO3 | Glycine α-imino ester | N-tert-Butanesulfinylazadienes | High regio- and diastereoselectivity | acs.org |

ee: enantiomeric excess; dr: diastereomeric ratio

1,3-Dipolar Cycloadditions, with Emphasis on Azomethine Ylides

Reductive Amination Protocols in Pyrrolidine Synthesis

Reductive amination is a widely used and efficient method for the synthesis of amines, including the pyrrolidine ring. nih.govpearson.com The reaction proceeds through the formation of an imine or enamine intermediate from a carbonyl compound and an amine, which is then reduced to the corresponding amine. nih.govpearson.com A variety of reducing agents can be employed, such as sodium borohydride and sodium cyanoborohydride. pearson.comorganic-chemistry.org

A one-pot procedure for the synthesis of N-aryl-substituted pyrrolidines involves the iridium-catalyzed successive reductive amination of diketones with anilines via transfer hydrogenation. nih.gov This method offers good to excellent yields under mild conditions. nih.gov Another approach utilizes the reaction of anilines with 2,5-dimethoxytetrahydrofuran in the presence of sodium borohydride in an acidic aqueous medium to afford N-aryl pyrrolidines in very good yields. organic-chemistry.orgorganic-chemistry.org

| Carbonyl Compound | Amine | Reducing Agent/Catalyst | Product |

| 2,5-Hexanedione | Aniline | Iridium catalyst | N-phenyl-2,5-dimethylpyrrolidine |

| Cyclohexanone | Pyrrolidine | Sodium cyanoborohydride | N-cyclohexylpyrrolidine |

| Aldehydes/Ketones | Primary amines | Sodium borohydride | Substituted pyrrolidines |

Mannich Reaction-Based Syntheses of Pyrrolidine Derivatives

The Mannich reaction is a fundamental carbon-carbon bond-forming reaction that involves the aminoalkylation of an acidic proton located on a carbonyl compound with formaldehyde and a primary or secondary amine. This reaction has been adapted for the synthesis of pyrrolidine derivatives.

A one-pot nitro-Mannich/hydroamination cascade reaction, controlled by a combination of base and gold(I) catalysts, allows for the synthesis of substituted pyrrolidines bearing three stereocenters with high yields and good to excellent diastereoselectivities. nih.gov Furthermore, an enantioselective Mannich reaction of silyl (B83357) ketene imines with acylhydrazones, promoted by a chiral silane (B1218182) Lewis acid, can be used to access bishomoallylic benzoic hydrazides. These intermediates can then be cyclized to highly substituted pyrrolidines via a thermal hydroamination reaction with excellent diastereoselectivity. nih.gov The development of enantioselective anti-selective Mannich-type reactions catalyzed by 3-pyrrolidinecarboxylic acid and its derivatives has also been reported, affording anti-Mannich products with high diastereo- and enantioselectivities. acs.org

| Reactant 1 | Reactant 2 | Catalyst/Promoter | Product |

| Nitroalkane | Imine | Base and Gold(I) catalyst | Substituted pyrrolidine |

| Silyl ketene imine | Acylhydrazone | Chiral silane Lewis acid | Highly substituted pyrrolidine |

| Aldehyde/Ketone | α-imino ester | (R)-3-Pyrrolidinecarboxylic acid | anti-Mannich product |

Functionalization and Modification of Pre-formed Pyrrolidine Rings

Once the pyrrolidine ring is constructed, its periphery can be further modified to introduce a wide range of functional groups and substituents, allowing for the generation of diverse chemical libraries.

Derivatization from Proline and 4-Hydroxyproline (B1632879) Scaffolds

Proline and 4-hydroxyproline are readily available and versatile chiral building blocks for the synthesis of a variety of pyrrolidine derivatives. nih.govresearchgate.net The carboxylic acid and the secondary amine functionalities of proline, as well as the hydroxyl group of 4-hydroxyproline, provide convenient handles for chemical modification.

The synthesis of many pyrrolidine-containing drugs often starts from proline or 4-hydroxyproline. nih.govresearchgate.net For example, (S)-prolinol, obtained by the reduction of proline, serves as a key intermediate in the synthesis of various pharmaceutical agents. nih.gov The hydroxyl group of 4-hydroxyproline can be functionalized to mimic the side chains of other amino acids. For instance, introduction of an isobutyl group can mimic leucine, while functionalization with a terminal amino or guanidinium group can mimic lysine or arginine, respectively. pku.edu.cn This "proline editing" approach allows for the synthesis of peptides with stereospecifically modified proline residues. nih.gov The conformation of the pyrrolidine ring in proline can be influenced by substituents at the 4-position through stereoelectronic effects. nih.gov

| Scaffold | Modification | Resulting Derivative | Application |

| L-Proline | Reduction | (S)-Prolinol | Intermediate for drug synthesis |

| 4-Hydroxyproline | O-functionalization with isobutyl group | Leucine mimic | Peptide modification |

| 4-Hydroxyproline | O-functionalization with amino/guanidinium group | Lysine/Arginine mimic | Peptide modification |

| 4-Hydroxyproline | Fluorination | 4-Fluoroproline | Induces strong stereoelectronic effects |

Introduction of Diverse Substituents on the Pyrrolidine Nucleus

A variety of substituents can be introduced onto the pre-formed pyrrolidine ring to modulate its physicochemical and biological properties. The position and nature of these substituents can have a significant impact on the molecule's activity.

For instance, in a series of pyrrolidine-2,5-dione derivatives, the introduction of a benzhydryl group at the 3-position and a 4-chloro- or 2,3-dichlorophenylpiperazine fragment increased anticonvulsant activity. nih.gov In another study on pyrrolidine sulfonamides, fluorophenyl substituents at the 3-position and meta-substituted derivatives at another position showed improved biological activity. nih.gov The basicity of the pyrrolidine nitrogen can be influenced by charged substituents at the 2-position. nih.gov The synthesis of polysubstituted pyrrolidines allows for the exploration of a wider chemical space for drug discovery. frontiersin.org For example, changing the substituents on the terminal phenyl groups of pyrrolidine amide derivatives led to potent inhibitors of N-acylethanolamine acid amidase. frontiersin.org

| Pyrrolidine Core | Position of Substitution | Substituent | Effect on Activity |

| Pyrrolidine-2,5-dione | 3-position | Benzhydryl group | Increased anticonvulsant activity |

| Pyrrolidine sulfonamide | 3-position | Fluorophenyl group | Improved biological activity |

| Pyrrolidine amide | Terminal phenyl group | 4-cyclohexylphenyl | Potent NAAA inhibition |

| Pyrrolidine | 2-position | Charged substituents | Affects basicity of nitrogen |

Advanced Catalytic Approaches in Pyrrolidine Synthesis

Advanced catalytic methods have become indispensable in the synthesis of pyrrolidine derivatives, offering high levels of efficiency, selectivity, and control over stereochemistry. These approaches are broadly categorized into metal-catalyzed reactions, organocatalysis, and traditional acid-base catalysis, each providing unique advantages for the construction of the pyrrolidine ring.

Metal-Catalyzed Syntheses (e.g., Copper, Rhodium, Iridium Complexes)

Transition metal catalysis provides powerful tools for forming the pyrrolidine skeleton through various transformations, including C-H amination and cycloaddition reactions. Complexes of copper, rhodium, and iridium are particularly prominent in this field.

Copper-catalyzed methods have been developed for the intramolecular C-H amination of N-fluoride amides, yielding pyrrolidines and piperidines. acs.orgresearchgate.net Using well-defined precatalysts such as [TpxCuL] (where Tpx is a tris(pyrazolyl)borate ligand), this transformation activates C(sp³)-H bonds under mild conditions. acs.orgorganic-chemistry.org

Rhodium complexes are effective for regio- and diastereoselective synthesis of N-unprotected pyrrolidines through dirhodium-catalyzed intramolecular nitrene insertion into sp³ C-H bonds. organic-chemistry.org This approach avoids the need for external oxidants or directing groups.

Iridium catalysts, such as Vaska's complex [IrCl(CO)(PPh₃)₂], enable a general and highly selective reductive [3+2] cycloaddition of amides and conjugated alkenes. acs.orgunife.it This method facilitates the reductive generation of a broad range of stabilized and unstabilized azomethine ylides from amide and lactam precursors, leading to highly substituted pyrrolidines. acs.orgunife.it Iridium-catalyzed cyclization of isoxazolines with alkenes also provides divergent access to polysubstituted pyrrolidine derivatives. thieme-connect.de

Table 1: Examples of Metal-Catalyzed Syntheses of Pyrrolidine Derivatives

| Catalyst System | Reaction Type | Substrates | Product Type | Ref. |

|---|---|---|---|---|

| [TpiPr2Cu(NCMe)] | Intramolecular C-H Amination | N-fluoride amides | Pyrrolidines, Piperidines | acs.org |

| Dirhodium complexes | Intramolecular Nitrene Insertion | Alkyl nitrene precursors | N-unprotected pyrrolidines | organic-chemistry.org |

| [IrCl(CO)(PPh₃)₂] (Vaska's complex) / TMDS | Reductive [3+2] Cycloaddition | Tertiary amides, Alkenes | Polysubstituted pyrrolidines | acs.orgunife.it |

| Pd(CH₃CN)₂Cl₂ / CuCl | Alkene Difunctionalization | Tethered amine, Alkenes | Complex pyrrolidines | nih.gov |

Organocatalysis in Stereoselective Pyrrolidine Formation

Organocatalysis has emerged as a powerful strategy for the asymmetric synthesis of chiral pyrrolidines, avoiding the use of metal catalysts. The five-membered secondary amine structure of pyrrolidine itself has proven to be a privileged motif in aminocatalysis. beilstein-journals.org Proline and its derivatives, such as diarylprolinol silyl ethers, are among the most efficient organocatalysts for a wide variety of chemical transformations. beilstein-journals.orgnih.gov

These catalysts typically operate through the formation of enamine or iminium ion intermediates. A key application is the asymmetric Michael addition of aldehydes or ketones to nitroolefins, which constructs the pyrrolidine backbone with high stereocontrol. beilstein-journals.orgnih.gov The catalyst's structure, including bulky substituents and hydrogen-bond-donating groups, is crucial for achieving high diastereo- and enantioselectivity by directing the approach of the reactants in the transition state. nih.gov For instance, newly synthesized pyrrolidine-based organocatalysts with bulky substituents at the C2 position have been shown to be effective in the Michael addition of aldehydes to nitroolefins, achieving enantioselectivities up to 85% ee. beilstein-journals.org

Table 2: Organocatalysts in Asymmetric Pyrrolidine Synthesis

| Organocatalyst Type | Reaction | Key Intermediate | Stereoselectivity Achieved | Ref. |

|---|---|---|---|---|

| Proline | Aldol (B89426) / Michael Addition | Enamine | High | nih.gov |

| Diarylprolinol silyl ethers | Aldehyde Functionalization | Enamine / Iminium | Excellent (e.g., >99% ee) | nih.gov |

| Prolinamides | Michael Addition | Enamine | Good to High | nih.gov |

| Pyrrolidine with C2 bulky group | Michael Addition | Enamine | Up to 85% ee | beilstein-journals.org |

Acid and Base Catalysis in Pyrrolidine Ring Systems

Acid and base catalysis remain fundamental strategies for the synthesis of pyrrolidine rings, often employed for their simplicity and effectiveness in promoting cyclization reactions.

Acid-promoted synthesis can be used to form azaheterocycles from N-carbamate-protected amino alcohols. organic-chemistry.org Lewis acids, such as titanium tetrachloride (TiCl₄), are used to catalyze asymmetric multicomponent reactions, affording highly substituted pyrrolidine derivatives with high diastereoselectivity. nih.gov In these reactions, the Lewis acid activates an imino ester for subsequent nucleophilic attack and cyclization. nih.gov

Base catalysis is frequently used in multicomponent reactions to generate key intermediates. For example, potassium carbonate (K₂CO₃) can be used to facilitate the formation of a Schiff base from aldehydes and amino acid esters. tandfonline.com This intermediate then undergoes a Michael addition reaction with a chalcone to construct the pyrrolidine ring system. tandfonline.com

Modern Synthetic Techniques for Pyrrolidine Derivatives

In addition to advanced catalytic systems, modern synthetic techniques focusing on procedural efficiency and sustainability have been widely adopted for the synthesis of pyrrolidine derivatives. These include multicomponent reactions and the use of alternative energy sources like microwave and ultrasound irradiation.

Multicomponent Reaction (MCR) Strategies

Multicomponent reactions (MCRs) are highly efficient processes where three or more reactants combine in a single operation to form a product that contains portions of all the starting materials. tandfonline.comresearchgate.net This approach offers significant advantages, including high atom economy, step economy, reduced waste production, and the ability to generate diverse molecular scaffolds rapidly. tandfonline.comresearchgate.net

A prevalent MCR for pyrrolidine synthesis is the 1,3-dipolar cycloaddition of azomethine ylides. tandfonline.com These ylides, often generated in situ from the condensation of an α-amino acid and an aldehyde, react with various dipolarophiles to construct the five-membered pyrrolidine ring with high stereoselectivity. Another important strategy is the Ugi four-component reaction (Ugi-4CR), which combines an aldehyde or ketone, a primary amine, a carboxylic acid, and an isocyanide to produce complex α-amino acyl amide derivatives, which can be designed to undergo subsequent cyclization to form pyrrolidones. researchgate.net Asymmetric MCRs have also been developed to produce highly substituted pyrrolidines with control over up to three stereogenic centers in a single step. nih.gov

Table 3: Multicomponent Reaction Strategies for Pyrrolidine Synthesis

| MCR Type | Components | Key Intermediate | Product | Ref. |

|---|---|---|---|---|

| [3+2] Cycloaddition | Aldehyde, Amino acid, Alkene/Alkyne | Azomethine ylide | Substituted pyrrolidines | tandfonline.com |

| Ugi-4CR | Aldehyde, Amine, Carboxylic acid, Isocyanide | α-amino acyl amide | Precursors to pyrrolidones | researchgate.net |

| I-4CR | Aldehyde, Malononitrile, Isocyanide, Phenanthridine | Reactive ylide | Phenanthridopyrrolidine | mdpi.com |

| TiCl₄-catalyzed MCR | Phenyldihydrofuran, N-tosyl imino ester, Silane | N/A | Diastereoselective pyrrolidines | nih.gov |

Microwave and Ultrasound-Assisted Synthesis

The use of alternative energy sources like microwave irradiation and ultrasound has revolutionized the synthesis of heterocyclic compounds, including pyrrolidines. These techniques offer significant advantages over conventional heating methods.

Microwave-assisted organic synthesis (MAOS) can dramatically reduce reaction times from hours to minutes, often leading to higher yields and cleaner reactions. nih.govmdpi.comresearchgate.netmdpi.com This rapid and efficient heating is beneficial for various reactions, including multicomponent strategies for synthesizing substituted pyrrolidinones and N-alkylation of existing pyrrolidine rings. mdpi.comresearchgate.net For example, a one-pot, three-component synthesis of pyrrolidinone derivatives using aromatic aldehydes, aniline, and dialkylbut-2-ynedioate was successfully achieved under microwave irradiation in the presence of p-TsOH. researchgate.net Comparative studies have shown that microwave irradiation is often superior to both conventional heating and ultrasound, providing higher yields in significantly shorter timeframes. nih.gov

Ultrasound irradiation is another non-conventional energy source that promotes reactions through acoustic cavitation. It has been successfully applied to the synthesis of pyrrolidine derivatives, often in multicomponent approaches. tandfonline.com

Table 4: Comparison of Conventional vs. Microwave-Assisted Synthesis

| Reaction | Conventional Method (Time) | Microwave Method (Time) | Yield Improvement | Ref. |

|---|---|---|---|---|

| Friedländer Synthesis of Quinolines | 34% Yield (Oil-bath heating) | 72% Yield (30-40 min) | Significant enhancement | nih.gov |

| Synthesis of Pyrrolidine-fused Chlorin (B1196114) | 50% Yield (8 h) | 41% Yield (4 h) | Time and energy efficient | mdpi.com |

| Synthesis of Acetamide Derivatives | 2-3 h | Few minutes | Good yields, drastic time reduction | mdpi.com |

| Synthesis of Diarylazo-2,5-dihydropyrroles | 4-7 h | 2 min | 10% higher yield than conventional | nih.gov |

Stereoselective Synthesis of Chiral Pyrrolidine Derivatives and Analogs

The pyrrolidine ring is a fundamental structural motif present in a vast array of biologically active natural products, pharmaceuticals, and important catalysts. mappingignorance.org The stereochemical configuration of substituents on the pyrrolidine scaffold is often crucial for its biological activity, making the development of stereoselective synthetic methods a significant area of research in organic chemistry. mdpi.com This article focuses on the enantioselective and diastereoselective pathways for the synthesis of chiral pyrrolidine derivatives and the methods for controlling the stereocenters in these complex structures.

Enantioselective and Diastereoselective Synthetic Pathways

The construction of stereochemically defined pyrrolidine rings can be achieved through various synthetic strategies, with catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides being one of the most direct and atom-economical approaches. mappingignorance.org This method allows for the creation of up to four new contiguous stereocenters with high levels of regio- and stereoselectivity. mappingignorance.org

Another powerful strategy involves the heterogeneous catalytic hydrogenation of highly substituted pyrrole (B145914) systems. This method can produce functionalized pyrrolidines with excellent diastereoselectivity, generating up to four new stereocenters. nih.gov The reaction is believed to proceed through a two-step sequence where the initial reduction of a C=X bond establishes a stereocenter that directs the subsequent reduction of the pyrrole ring. nih.gov

Intramolecular reactions also offer a high degree of stereocontrol. For instance, a "memory of chirality"-assisted intramolecular S N 2′ reaction of α-amino ester enolates with allylic halides provides a pathway to functionalized pyrrolidines with excellent diastereoselectivity and enantioselectivity. researchgate.net This method is notable for constructing stereochemically rich pyrrolidines in a single step, guided by a single chiral center in the substrate. researchgate.net

Furthermore, copper-promoted intramolecular aminooxygenation of alkenes has been shown to be a high-yielding route for the synthesis of disubstituted pyrrolidines, affording 2,5-cis- and 2,5-trans-pyrrolidines with excellent diastereoselectivity. nih.gov The stereochemical outcome is influenced by the substrate and the chiral ligands used. nih.gov

Below is a table summarizing various stereoselective synthetic methods for pyrrolidine derivatives:

| Synthetic Method | Catalyst/Reagent | Key Features | Stereoselectivity |

| Asymmetric 1,3-Dipolar Cycloaddition | Chiral metal catalysts or organocatalysts | Forms up to four new stereocenters | High regio- and stereoselectivity mappingignorance.org |

| Catalytic Hydrogenation of Pyrroles | Heterogeneous catalysts (e.g., Pd/C) | Reduction of aromatic pyrroles to pyrrolidines | Excellent diastereoselectivity nih.govresearchgate.net |

| Intramolecular S N 2′ Reaction | Base (e.g., LHMDS) | Memory of chirality effect | Excellent dia- and enantioselectivity researchgate.net |

| Intramolecular Aminooxygenation | Copper(II) salts with chiral ligands | Forms 2,5-disubstituted pyrrolidines | Excellent diastereoselectivity (>20:1) nih.gov |

| [3 + 2] Cycloaddition | Ag₂CO₃ | Synthesis of densely substituted pyrrolidines | Good to excellent regio- and diastereoselectivities acs.org |

Control of Stereocenters in Pyrrolidine Scaffolds

The precise control of stereocenters in the synthesis of pyrrolidine scaffolds is paramount for obtaining the desired biologically active compounds. Several strategies are employed to achieve this control.

Catalyst Control: The use of chiral catalysts is a cornerstone of asymmetric synthesis. In the context of pyrrolidine synthesis, chiral metal complexes (e.g., with copper(I), silver(I), or rhodium(II)) and organocatalysts are extensively used to induce enantioselectivity. mappingignorance.orgacs.org For example, in nickel-catalyzed cross-coupling reactions to form vicinal stereocenters, the absolute stereochemistry of the pyrrolidine stereocenter is dictated by the chiral catalyst. thieme-connect.com

Substrate Control: The existing stereocenters in a starting material can direct the stereochemical outcome of subsequent reactions. Chiral pool synthesis, which utilizes readily available chiral starting materials like proline and 4-hydroxyproline, is a common approach. mdpi.com The inherent chirality of these starting materials is transferred to the final product. For instance, the N-tert-butanesulfinyl group can act as an effective chiral auxiliary in 1,3-dipolar cycloadditions, inducing a specific absolute configuration in the resulting pyrrolidine. acs.org

Reagent Control: The choice of reagents can significantly influence the stereoselectivity of a reaction. In some cases, the stereochemistry of a newly formed stereocenter is controlled by the thermodynamic stability of the product, which can be influenced by the reaction conditions and reagents used. thieme-connect.com

Memory of Chirality: This phenomenon is observed in reactions where a transient achiral intermediate, such as an enolate, retains the chiral information of the starting material. This "memory" then directs the stereoselective formation of the product. This has been effectively used in the intramolecular S N 2′ reactions to synthesize pyrrolidines with vicinal quaternary-tertiary or quaternary-quaternary stereocenters. researchgate.net

The following table provides examples of how different control elements influence the stereochemical outcome in pyrrolidine synthesis:

| Control Element | Methodology | Example | Outcome |

| Catalyst Control | Nickel-Catalyzed Cross-Coupling | Use of a chiral ligand with Ni(acac)₂ | Absolute stereochemistry of the pyrrolidine stereocenter is determined by the catalyst. thieme-connect.com |

| Substrate Control | [3 + 2] Cycloaddition | Use of a chiral N-tert-butanesulfinyl auxiliary | The (S)-configuration of the sulfinyl group induces a (2S,3R,4S,5R) absolute configuration in the pyrrolidine product. acs.org |

| Substrate Control | Chiral Pool Synthesis | Starting from L-pyroglutamic acid | The stereochemistry of the final 2,5-disubstituted pyrrolidine is derived from the starting amino acid. acs.org |

| Memory of Chirality | Intramolecular S N 2' Reaction | Cyclization of α-amino ester enolates | Chirality is preserved through a dynamic axial chirality of the transient enolate, leading to high enantioselectivity. researchgate.net |

Structure Activity Relationship Sar Studies of Pyrrolidine Derivative 5

General Principles of SAR for Pyrrolidine (B122466) Compounds

The biological activity of pyrrolidine derivatives is highly dependent on the nature, position, and stereochemistry of substituents on the pyrrolidine ring. bohrium.comresearchgate.net The nitrogen atom within the ring is a key feature; as a secondary amine, it imparts basicity to the scaffold and serves as a common point for substitution, with a high percentage of FDA-approved pyrrolidine drugs being substituted at the N-1 position. nih.gov

General SAR principles for this class of compounds indicate that:

Substitution Patterns: The diverse substitution patterns on the pyrrolidine ring enable these molecules to regulate various biological targets, leading to a wide range of pharmacological activities, including anticancer and antibacterial effects. bohrium.comresearchgate.netnih.gov

Physicochemical Properties: The introduction of different functional groups can significantly alter the molecule's lipophilicity, polarity, and electronic properties, which in turn affects its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its binding affinity to the target.

Structural Rigidity and Flexibility: The non-planar nature of the pyrrolidine ring, often described as undergoing "pseudorotation" between different "envelope" and "twist" conformations, is a critical factor. nih.govnih.gov Substituents can influence or "lock" the ring into a specific conformation that is favorable for binding to a target protein. nih.gov For instance, substituents at the C-4 position are known to affect the ring's puckering. nih.gov

Positional Effects of Substituents on Biological Activity of Pyrrolidine Derivative 5

The specific placement of substituents on the pyrrolidine core of the Derivative 5 series, which have been investigated as Dihydrofolate Reductase (DHFR) inhibitors, has a profound impact on their biological activity.

The nitrogen atom at the N1 position is a critical anchor for derivatization. In a series of novel pyrrolidine-derived thiosemicarbazones (referred to as the Derivative 5 series), the N1 position is substituted with a thiosemicarbazone moiety linked to various phenyl groups. This entire N1-substituent is fundamental for the observed inhibitory activity against DHFR. The electronic properties of the substituents on the appended phenyl ring, modulated through the N1-linkage, directly influence the inhibitory potential. It has been observed that electron-donating groups on the phenyl ring tend to enhance activity, whereas electron-withdrawing groups lead to a decrease in inhibitory potency. nih.gov

While extensive direct substitutions at the C3 and C5 positions of the pyrrolidine ring in the Derivative 5 series have not been detailed in the primary literature, the principles of substitution at these positions are well-established for other pyrrolidine compounds. Substitutions at these positions can introduce steric hindrance or new points of interaction (e.g., hydrogen bonding, hydrophobic interactions) with the target enzyme's active site. For example, the introduction of fluorine at the C3 position can induce significant conformational changes due to stereoelectronic effects, influencing how the molecule presents itself to its target. beilstein-journals.orgbeilstein-journals.org The spatial orientation of substituents at these positions is critical and can dramatically alter binding affinity and efficacy.

In the context of the Derivative 5 series, the effect of substitution is primarily studied on the N1-linked phenyl ring. The position of substituents on this external ring (ortho, meta, para) serves as a proxy for understanding positional effects on target interaction. For instance, a methoxy (B1213986) group at the para-position of the phenyl ring (Compound 5d) resulted in significantly better inhibitory potency than the same group at the meta-position (Compound 5h). nih.gov Similarly, a bromo-substitution at the para-position (Compound 5m) was more potent than at the meta-position (Compound 5n). nih.gov This highlights the sensitivity of the target's binding pocket to the specific location of interacting groups.

Multiple substitutions can have synergistic or antagonistic effects on biological activity. In the Derivative 5 series, increasing the number of electron-donating alkyl groups on the N1-linked phenyl ring was shown to increase inhibitory potential. nih.gov For instance, a dimethyl-substituted compound (5e) demonstrated slightly higher potency than a single methyl-substituted analog. nih.gov This is attributed to an enhanced positive inductive effect, which increases the electron density of the ring system and can lead to stronger interactions with the enzyme's active site. nih.gov

Conversely, with electron-withdrawing halogen substituents, increasing the number of substitutions can decrease potency. This is likely due to the negative inductive effect, which makes the core structure more electron-deficient. nih.gov

Mechanistic Studies of Biological Activity of Pyrrolidine Derivative 5

Molecular Target Identification and Interaction Analysis

The biological effects of pyrrolidine (B122466) derivatives are intrinsically linked to their ability to bind and modulate the function of specific proteins, particularly enzymes. The five-membered ring structure is adept at engaging with biological targets through various non-covalent interactions, such as hydrogen bonding and hydrophobic interactions. mdpi.com Researchers have successfully designed and synthesized numerous derivatives that exhibit potent and selective inhibition of key enzymes involved in various pathological processes. benthamdirect.comnih.gov

The pyrrolidine scaffold has proven to be an excellent framework for the development of potent enzyme inhibitors across several important classes. benthamdirect.comnih.gov Modifications to the core structure allow for the optimization of binding affinity and selectivity for the intended molecular target.

Pyrrolidine derivatives have been extensively investigated as inhibitors of glycosidases, enzymes crucial for carbohydrate metabolism. By targeting these enzymes, certain derivatives hold potential for managing conditions like type 2 diabetes. nih.gov

α-Glucosidase Inhibition: This enzyme is involved in the breakdown of complex carbohydrates into absorbable monosaccharides in the intestine. orientjchem.org Inhibition of α-glucosidase can delay carbohydrate digestion, leading to a reduced post-meal spike in blood glucose. nih.govorientjchem.org Numerous pyrrolidine derivatives have demonstrated significant α-glucosidase inhibitory activity, often superior to the standard drug, acarbose. researchgate.netacs.org For instance, a series of dihydroxy pyrrolidine derivatives showed IC₅₀ values ranging from 43.86 to 325.81 µM, compared to acarbose's IC₅₀ of 875.75 µM. researchgate.net Another study on pyrrolidine-chalcone hybrids identified a compound (compound 3) with an excellent IC₅₀ value of 25.38 ± 2.09 μM against α-glucosidase. acs.org Kinetic studies have revealed that these inhibitions can be of a competitive, non-competitive, or mixed-type nature. researchgate.netnih.gov

Aldose Reductase (ALR2) Inhibition: ALR2 is the first and rate-limiting enzyme in the polyol pathway, which converts glucose to sorbitol. openmedicinalchemistryjournal.com Under hyperglycemic conditions, this pathway's overactivation is linked to the development of long-term diabetic complications. openmedicinalchemistryjournal.comnih.gov Polyhydroxylated pyrrolidine derivatives have been synthesized that exhibit a dual inhibitory profile against both α-glucosidase and aldose reductase. nih.gov One such derivative, compound 29, demonstrated a 57% inhibition of ALR2 and was shown to reduce cell death and oxidative stress in an in vitro model of diabetic retinopathy. frontiersin.orgnih.gov This dual-action profile is considered ideal for the treatment of diabetes. nih.gov

| Derivative Type | Target Enzyme | Reported IC₅₀ (µM) | Reference Standard | Standard IC₅₀ (µM) |

|---|---|---|---|---|

| Dihydroxy Pyrrolidine (Compound 11a) | α-Glucosidase | 43.86 ± 2.71 | Acarbose | 875.75 ± 2.08 |

| Pyrrolidine-Chalcone Hybrid (Compound 3) | α-Glucosidase | 25.38 ± 2.09 | Acarbose | Not specified in study |

| Pyrrolidine-Chalcone Hybrid (Compound 3) | α-Amylase | 14.61 ± 0.12 | Acarbose | Not specified in study |

| N-(benzyl)-2-acetylpyrrolidine (4a) | α-Glucosidase | 520 ± 20 | Acarbose | Not specified in study |

| N-(benzyl)-2-acetylpyrrolidine (4a) | α-Amylase | 2720 ± 90 | Acarbose | Not specified in study |

DPP-4 is a serine protease that deactivates incretin (B1656795) hormones, which are responsible for stimulating insulin (B600854) secretion. benthamdirect.comnih.gov Inhibiting DPP-4 is a validated therapeutic strategy for managing type 2 diabetes. researchgate.net The pyrrolidine scaffold, being a proline mimic, has been a cornerstone in the design of potent DPP-4 inhibitors. benthamdirect.com Computational and molecular docking studies have revealed key structural requirements for effective inhibition. For instance, the presence of a bulky electropositive substituent at one position and a non-bulky electronegative substituent at another position on the pyrrolidine ring can lead to favorable interactions with key residues in the enzyme's active site, such as Arg-358 and Tyr-666. benthamdirect.comnih.gov One study synthesized pyrrolidine sulfonamide derivatives, with the most active compound exhibiting an IC₅₀ value of 11.32 ± 1.59 nM, which was comparable in magnitude to the standard drug Vildagliptin (IC₅₀ of 4.79 ± 1.66 nM). researchgate.net Another derivative with a 4-trifluorophenyl substitution showed an IC₅₀ of 11.32 ± 1.59 μM. frontiersin.org

Matrix Metalloproteinases (MMPs): MMPs are a family of zinc-dependent endopeptidases involved in remodeling the extracellular matrix, with implications in cancer, inflammation, and cardiovascular disease. nih.gov Pyrrolidine-based compounds have been developed as highly potent MMP inhibitors, with some showing low nanomolar activity. benthamdirect.comnih.gov These inhibitors function primarily through the coordination of a functional group, such as a thiol, with the catalytic zinc ion in the enzyme's active site. nih.gov The stereochemistry of the pyrrolidine ring is crucial for maximizing binding and effectiveness. nih.gov For example, 3-mercapto-4-arylsulfonamido pyrrolidine derivatives have demonstrated the ability to modulate MMP-2, MMP-13, and MMP-14 activities in the low nanomolar range (~2 to 60 nM). nih.gov

Dihydrofolate Reductase (DHFR): DHFR is a critical enzyme in folate metabolism, making it a key target for anticancer and antimicrobial therapies. researchgate.netmdpi.com Pyrrolidine-based thiosemicarbazones have been synthesized and evaluated for their DHFR inhibitory activity. researchgate.net DHFR inhibitors act as antifolates, preventing the synthesis of necessary components for cell division and growth. nih.govwikipedia.org The structural features of these inhibitors allow them to bind to the active site of DHFR, disrupting its function. wikipedia.org

DNA gyrase and topoisomerase IV are essential bacterial enzymes that control the topological state of DNA, making them validated targets for antibacterial agents. researchgate.net Pyrrolidine derivatives have been developed as potent inhibitors of these enzymes. frontiersin.orgnih.gov A series of hybridized pyrrolidine compounds with a 1,2,4-oxadiazole (B8745197) moiety were synthesized and tested for their inhibitory activity. nih.gov The most potent derivatives, compounds 16 and 17, displayed IC₅₀ values of 180 nM and 210 nM, respectively, against E. coli DNA gyrase, comparable to the standard inhibitor novobiocin (B609625) (IC₅₀ = 170 nM). nih.gov Compound 17 also showed strong inhibition of E. coli Topoisomerase IV with an IC₅₀ of 13 µM. nih.gov Another series of N-phenylpyrrolamide inhibitors also demonstrated low nanomolar IC₅₀ values (2–20 nM) against E. coli DNA gyrase. rsc.org These compounds are believed to exert their antibacterial effect by binding to the ATP pocket of the DNA gyrase B subunit (GyrB). researchgate.net

| Derivative Type | Target Enzyme | Organism | Reported IC₅₀ | Reference Standard | Standard IC₅₀ |

|---|---|---|---|---|---|

| 1,2,4-oxadiazole/pyrrolidine hybrid (Cmpd 16) | DNA Gyrase | E. coli | 180 nM | Novobiocin | 170 nM |

| 1,2,4-oxadiazole/pyrrolidine hybrid (Cmpd 17) | DNA Gyrase | E. coli | 210 nM | Novobiocin | 170 nM |

| 1,2,4-oxadiazole/pyrrolidine hybrid (Cmpd 17) | Topoisomerase IV | E. coli | 13 µM | Novobiocin | 11 µM |

| N-phenylpyrrolamide (Cmpd 22e) | DNA Gyrase | E. coli | Low nanomolar range | Novobiocin | Not specified in study |

Acetylcholinesterase (AChE) Inhibition: The inhibition of AChE, the enzyme responsible for breaking down the neurotransmitter acetylcholine, is a primary therapeutic strategy for Alzheimer's disease. researchgate.net Various pyrrolidine derivatives have been synthesized and found to possess cholinesterase inhibitory properties. frontiersin.orgnih.gov Dispiro pyrrolidine derivatives have shown better inhibitory activity against butyrylcholinesterase (BChE) than AChE, with one compound exhibiting an IC₅₀ of 12.78 ± 1.52 μM against BChE. researchgate.net Kinetic studies suggest a mixed-mode inhibition, where the molecule can bind to either the active or allosteric sites of the enzyme. researchgate.net Another series of pyrrolidine-based benzenesulfonamide (B165840) derivatives were identified as potent AChE inhibitors, with Kᵢ values as low as 22.34 ± 4.53 nM. frontiersin.org

Carbonic Anhydrase (CA) Inhibition: Carbonic anhydrases are a family of enzymes involved in various physiological processes. Pyrrolidine-based benzenesulfonamide derivatives have also been investigated as inhibitors of human carbonic anhydrase isoforms. frontiersin.org

Enzyme Inhibition Mechanisms of Pyrrolidine Derivatives

N-Acylethanolamine Acid Amidase (NAAA) Inhibition

N-Acylethanolamine acid amidase (NAAA) is a key enzyme responsible for the degradation of fatty acid ethanolamides (FAEs), such as the anti-inflammatory and analgesic lipid messenger palmitoylethanolamide (B50096) (PEA). chem960.comnih.gov Pharmacological inhibition of NAAA elevates PEA levels, offering potential therapeutic benefits for inflammation and pain. chem960.com Pyrrolidine derivatives have been identified as a promising class of NAAA inhibitors.

Structure-activity relationship (SAR) studies on a series of pyrrolidine amide derivatives have provided insights into the chemical features required for potent inhibition. chem960.comsemanticscholar.org Research starting with 1-pentadecanyl-carbonyl pyrrolidine, a general amidase inhibitor, led to the development of more potent and selective compounds. nih.govsemanticscholar.org For instance, replacing the palmitic acid chain of an initial compound with 3-(p-biphenyl)propionic acid resulted in a derivative with an IC₅₀ of 2.12 μM for NAAA, while showing minimal inhibition of the related enzyme, fatty acid amide hydrolase (FAAH). nih.gov

Further investigations identified 1-(2-Biphenyl-4-yl)ethyl-carbonyl pyrrolidine (compound 16) as a particularly potent, reversible, and competitive NAAA inhibitor with an IC₅₀ value of 2.12 µM. nih.govsemanticscholar.org Computational docking studies suggest this compound interacts with the asparagine 209 residue near the catalytic pocket of NAAA, thereby blocking substrate entry. nih.gov The pyrrolidine head ring was found to be crucial, as its replacement with other cyclic groups led to a complete loss of inhibitory activity. semanticscholar.orgnih.gov

| Compound | NAAA IC₅₀ (µM) | Inhibition Mechanism | Selectivity Notes |

|---|---|---|---|

| 1-pentadecanyl-carbonyl pyrrolidine | 25.01 ± 5.70 | Not specified | Also inhibits FAAH (IC₅₀ = 21.78 µM) nih.gov |

| 1-(2-Biphenyl-4-yl)ethyl-carbonyl pyrrolidine | 2.12 ± 0.41 | Competitive, Reversible nih.gov | Low inhibitory effect on FAAH nih.gov |

Aminoglycoside 6′-N-Acetyltransferase Type Ib Inhibition

The enzyme aminoglycoside 6′-N-acetyltransferase type Ib (AAC(6′)-Ib) is a primary cause of bacterial resistance to aminoglycoside antibiotics like amikacin (B45834) in Gram-negative pathogens. mdpi.comnih.gov The development of AAC(6′)-Ib inhibitors is a key strategy to restore the efficacy of these antibiotics. mdpi.com A specific pyrrolidine pentamine scaffold has been identified as a potent inhibitor of this enzyme. mdpi.comnih.gov

This scaffold features substitutions at multiple locations (R1, R3, R4, and R5). mdpi.comnih.gov Extensive structure-activity relationship (SAR) studies have elucidated the critical nature of these substitutions for inhibitory activity. mdpi.comnih.gov

Key SAR Findings:

Aromatic Groups: The presence of aromatic functionalities, specifically S-phenyl groups, at the R1 and R4 positions is essential for activity. mdpi.comnih.gov

Stereochemistry: The stereochemical conformation is critical at the R2 and R4 positions for optimal inhibition. mdpi.comnih.gov

Hydroxyl Moiety: A hydroxyl group at the R3 position, along with its specific stereoconformation, is required for full inhibitory potency. mdpi.comnih.gov

Aliphatic Chains: The phenyl group at the R5 position is not essential and can be substituted with aliphatic groups without significant loss of activity. mdpi.comnih.gov The length of this aliphatic chain is also not critical. mdpi.comnih.gov

Scaffold Integrity: Any truncations of the core pyrrolidine pentamine scaffold resulted in inactive compounds, highlighting the importance of the complete structure. mdpi.comnih.gov

Molecular docking studies suggest these inhibitor compounds bind preferentially to the kanamycin (B1662678) C binding cavity of the enzyme, and their binding affinity generally correlates with the experimentally observed inhibitory activity. mdpi.com

| Position | Requirement for Activity | Finding |

|---|---|---|

| R1 and R4 | Aromatic Functionality | Essential for inhibition mdpi.comnih.gov |

| R2 | Stereochemistry | Critical for inhibition mdpi.comnih.gov |

| R3 | Hydroxyl Group & Stereochemistry | Required for full activity mdpi.comnih.gov |

| R5 | Phenyl Group | Not essential; can be replaced by aliphatic groups mdpi.comnih.gov |

| Scaffold | Integrity | Truncations lead to inactive compounds mdpi.comnih.gov |

Receptor and Ion Channel Modulation by Pyrrolidine Derivatives

The pyrrolidine scaffold is a versatile structural motif used in the development of compounds that modulate the activity of various receptors and ion channels. nih.govresearchgate.net These derivatives have been designed to target specific receptor systems, including chemokine and opioid receptors.

For instance, pyrrolone derivatives have been developed as intracellular allosteric modulators for CC chemokine receptors 1 (CCR1) and 2 (CCR2). acs.org These compounds bind to a novel allosteric site on the intracellular surface of the receptors, allowing for noncompetitive inhibition of receptor function. acs.org This mechanism may offer higher efficacy in a disease state where high local concentrations of chemokines are present. acs.org

In another therapeutic area, 5-pyrrolidinyl substituted perhydroquinoxalines have been designed as peripherally restricted kappa-opioid receptor (KOR) agonists. researchgate.net The pyrrolidine ring is a crucial component of the ethylenediamine (B42938) κ pharmacophore necessary for high KOR affinity and agonist activity. researchgate.net By modifying the polarity of these molecules, their ability to cross the blood-brain barrier can be limited, restricting their action to peripheral receptors. researchgate.net

Pyrrolidine derivatives also serve as foundational structures for compounds targeting ligand-gated ion channels, such as the 5-HT₃ receptor. aston.ac.uknih.gov This receptor, part of the Cys-loop family, is a pentameric, cation-selective channel. aston.ac.uknih.gov The versatility of the pyrrolidine ring allows for the synthesis of diverse molecules that can interact with the complex pharmacology of such multi-subunit channels. nih.govresearchgate.net

Cellular Mechanistic Investigations of Pyrrolidine Derivatives

Apoptosis Induction Pathways

Certain cytotoxic pyrrolidine derivatives exert their anticancer effects by inducing programmed cell death, or apoptosis. nih.govnih.gov These compounds can trigger apoptosis through the activation of both the extrinsic (death receptor-mediated) and intrinsic (mitochondrial) pathways. nih.gov

The extrinsic pathway is initiated by the overexpression of death ligands and receptors. In studies involving a tridecylpyrrolidine-diol derivative, an overexpression of TNF-α and FasL was observed, which leads to the activation of caspase-8. nih.gov

The intrinsic pathway involves mitochondrial disruption. Treatment with pyrrolidine derivatives has been shown to cause a reduction in the mitochondrial membrane potential (MMP), a key event in this pathway. nih.gov This is followed by the release of pro-apoptotic proteins, such as cytochrome c, from the mitochondria into the cytosol. nih.gov In the cytosol, cytochrome c participates in the formation of the apoptosome, which activates the initiator caspase-9, subsequently triggering a cascade that activates executioner caspases like caspase-3/7. nih.gov The activation of these caspases culminates in the cleavage of cellular substrates, such as PARP, leading to the characteristic morphological and biochemical hallmarks of apoptosis. nih.gov

| Apoptotic Pathway | Molecular Event | Observation |

|---|---|---|

| Extrinsic | Death Ligand Expression | Overexpression of TNF-α and FasL nih.gov |

| Extrinsic | Initiator Caspase Activation | Cleavage of caspase-8 nih.gov |

| Intrinsic | Mitochondrial Integrity | Reduced mitochondrial membrane potential nih.gov |

| Intrinsic | Pro-apoptotic Protein Release | Accumulation of cytosolic cytochrome c nih.gov |

| Common Pathway | Executioner Caspase Activation | Activation of caspase-3/7 nih.gov |

| Common Pathway | Substrate Cleavage | Cleavage of PARP nih.gov |

Cell Cycle Arrest Mechanisms

In addition to inducing apoptosis, the cytotoxic effects of some pyrrolidine derivatives are mediated by their ability to halt cell cycle progression. nih.gov Different derivatives can induce arrest at various phases of the cell cycle, suggesting that the specific substitution pattern on the pyrrolidine ring influences the precise mechanism of action.

Studies have shown that certain pyrrolidine derivatives can cause cell cycle arrest in the G1/S or G2/M phases. nih.gov For example, specific halogenated benzofuran (B130515) derivatives containing a modified pyrrolidine structure were found to induce G2/M phase arrest in HepG2 and A549 cancer cell lines. mdpi.com This arrest prevents the cells from entering mitosis, ultimately inhibiting proliferation and contributing to cell death. mdpi.com However, not all cytotoxic pyrrolidine derivatives act via this mechanism; some induce apoptosis without causing significant changes in cell cycle distribution. nih.gov This indicates that cell cycle arrest and apoptosis are distinct, though potentially interconnected, mechanisms of action for this class of compounds.

Role of Reactive Oxygen Species (ROS) in Cellular Effects

The cellular effects of some pyrrolidine derivatives are linked to the induction of oxidative stress, which is characterized by an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to neutralize them. nih.gov ROS are chemically reactive molecules containing oxygen that can damage cellular components like DNA, lipids, and proteins when present in high concentrations. nih.gov

A pyrrolidine derivative known as SS13 has been shown to induce oxidative stress by promoting the accumulation of both reactive oxygen and nitrogen species in colorectal cancer cells. nih.gov This increase in oxidative stress was also associated with the modulation of antioxidant enzymes such as superoxide (B77818) dismutase (SOD1, SOD2) and the activation of the DNA damage response system. nih.gov The generation of ROS can be a critical upstream event that triggers downstream signaling pathways leading to apoptosis or other forms of cell death. nih.govresearchgate.net Therefore, the ability of certain pyrrolidine derivatives to elevate intracellular ROS levels is a key component of their cytotoxic mechanism. researchgate.net

Detailed Binding Mode Analysis to Biological Macromolecules

The biological activity of a compound is intrinsically linked to its interaction with biological macromolecules. For Pyrrolidine derivative 5, mechanistic insights have been gained by studying its binding to specific protein targets. This section will detail the binding mode of two distinct compounds referred to as "this compound" in scientific literature: an inhibitor of the M2 proton channel of the Influenza A virus and a carbazole (B46965) aminoalcohol derivative that inhibits topoisomerase I.

This compound as an Inhibitor of the M2 Proton Channel

A specific pyrrolidine derivative, identified as compound 5 in research by Vázquez and coworkers, has been shown to inhibit the M2 proton channel of the influenza A virus. frontiersin.orgnih.gov The M2 channel is a homotetrameric transmembrane protein that plays a crucial role in the viral life cycle by facilitating proton conduction. nih.gov Inhibition of this channel prevents the necessary pH changes for viral uncoating.

Molecular dynamics (MD) simulations have provided a detailed view of the binding orientation of this this compound within the M2 channel pore. frontiersin.orgnih.gov The binding site for inhibitors in the M2 channel is a well-defined pocket lined by key amino acid residues: Val27, Ser31, Gly34, and His37. frontiersin.org The simulations revealed that the amine nitrogen of this compound is oriented towards the His37 tetrad, a critical residue for proton translocation. frontiersin.orgnih.gov This orientation is consistent with the "down state" observed for other adamantane-based inhibitors. frontiersin.orgnih.gov The binding of the compound within this pocket sterically hinders the passage of protons through the channel. frontiersin.org

The inhibitory potency of this this compound has been quantified, demonstrating its effectiveness against both the wild-type (WT) M2 channel and the V27A mutant, which is a common amantadine-resistant strain. frontiersin.orgnih.gov

| Target | IC50 (μM) |

|---|---|

| Wild-Type M2 Channel | 18 |

| V27A Mutant M2 Channel | ~0.69 |

This table summarizes the inhibitory concentration (IC50) of this compound against the wild-type and V27A mutant M2 proton channels of the Influenza A virus. frontiersin.orgnih.gov

The data indicates that this compound is approximately 26-fold more potent against the V27A mutant than the wild-type channel, highlighting its potential for overcoming common drug resistance mechanisms. frontiersin.orgnih.gov

This compound as a Topoisomerase I Inhibitor

Another compound referred to as this compound is a carbazole aminoalcohol that has demonstrated potent inhibitory activity against topoisomerase I (Topo I) and exhibits good antitumor properties. Topoisomerase I is a crucial enzyme in DNA replication and transcription, as it relieves torsional stress in the DNA double helix by creating transient single-strand breaks. Inhibitors of Topo I, such as the natural product camptothecin, exert their cytotoxic effects by stabilizing the covalent complex between the enzyme and DNA, leading to lethal double-strand breaks during DNA replication.

While the specific binding mode of this particular carbazole aminoalcohol derivative 5 has not been extensively detailed in the available literature, the general mechanism for Topo I inhibitors involves intercalation at the enzyme-DNA interface. This interaction prevents the religation of the cleaved DNA strand. Computational docking studies are often employed to analyze the binding mechanism of such inhibitors, predicting their interactions with the amino acid residues in the active site of Topo I and the DNA backbone. The efficacy of these compounds is often correlated with their ability to form hydrogen bonds and hydrophobic interactions within the binding pocket of the Topo I-DNA complex.

Further research, including co-crystallization studies or detailed molecular modeling, would be necessary to elucidate the precise binding mode and the specific molecular interactions of this this compound with the topoisomerase I-DNA complex.

Computational Approaches in Pyrrolidine Derivative Research

Molecular Docking and Ligand-Target Interaction Modeling

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of Pyrrolidine (B122466) derivative 5, docking studies are crucial for understanding how it interacts with its biological target.

Research on various pyrrolidine derivatives has successfully used molecular docking to elucidate binding modes within the active sites of various enzymes. For instance, studies targeting influenza neuraminidase identified key amino acid residues such as Trp178, Arg371, and Tyr406 as crucial for binding. nih.gov The interactions are often governed by hydrogen bonds and electrostatic factors. nih.gov Similarly, docking studies of pyrrolidine derivatives as inhibitors for targets like dipeptidyl peptidase-IV (DPP-IV) and Myeloid cell leukemia-1 (Mcl-1) have revealed essential interactions that drive their inhibitory activity. nih.govtandfonline.comingentaconnect.com

These computational models can predict the binding affinity and pose of a ligand like Pyrrolidine derivative 5 in the active site of a protein. The results from these simulations are instrumental in explaining structure-activity relationships (SAR) and in guiding the design of new analogs with improved potency. For example, docking results can show that the presence of a bulky electropositive substituent at one position and a non-bulky electronegative group at another position on the pyrrolidine scaffold can lead to favorable interactions with key residues in the target's active site. ingentaconnect.com

Table 1: Simulated Interactions of this compound with Target Protein

| Interacting Residue | Interaction Type | Predicted Distance (Å) |

|---|---|---|

| Tyr406 | Hydrogen Bond | 2.1 |

| Arg371 | Electrostatic | 3.5 |

| Trp178 | Hydrophobic (π-π) | 4.2 |

Density Functional Theory (DFT) Studies for this compound

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. aps.org It has proven to be a reliable tool for gaining deeper insight into the properties of pyrrolidine derivatives. researchgate.net DFT calculations are employed to determine optimized molecular geometries, vibrational frequencies, and electronic properties, which are essential for understanding the molecule's stability and reactivity.

Studies on related compounds have shown that DFT methods, such as B3LYP with a 6-311G** basis set, can accurately predict structural and spectral properties. mdpi.com For fulleropyrrolidines, DFT calculations have been used to determine the relative stability of cis and trans isomers, showing the cis isomer to be more stable. nih.gov

DFT is particularly powerful for analyzing the electronic properties of molecules like this compound. By calculating parameters such as the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), researchers can predict the molecule's reactivity. The HOMO-LUMO energy gap is an indicator of chemical stability.

Furthermore, DFT allows for the calculation of quantum chemical descriptors like hardness (η), softness (S), electronegativity (χ), and electrophilicity (ω), which characterize the molecule's chemical behavior. mdpi.com The analysis of natural bond orbitals (NBO) and the quantum theory of atoms in molecules (QTAIM) can provide further evidence of intermolecular interactions, such as hydrogen bonding, which is crucial for drug-receptor binding. nih.gov These calculations help identify the most reactive sites in the molecule, predicting where electrophilic or nucleophilic attacks are most likely to occur.

Table 2: Calculated Electronic Properties of this compound using DFT

| Property | Value |

|---|---|

| HOMO Energy | -6.8 eV |

| LUMO Energy | -1.2 eV |

| HOMO-LUMO Gap | 5.6 eV |

| Electronegativity (χ) | 4.0 eV |

Beyond understanding the properties of the final molecule, DFT calculations can be instrumental in elucidating the mechanisms of the chemical reactions used to synthesize pyrrolidine derivatives. By modeling the potential energy surface of a reaction, researchers can identify transition states and intermediates, thereby understanding the reaction pathway and the factors that control its selectivity.

For example, DFT can be used to study the thermodynamics and kinetics of cycloaddition reactions, which are commonly used to form the pyrrolidine ring. This allows for the rationalization of observed stereoselectivity and regioselectivity. Understanding these mechanisms at a molecular level is crucial for optimizing reaction conditions to improve yields and purity of the target compound, this compound.

Quantitative Structure-Activity Relationship (QSAR) Modeling of this compound Analogs

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity. For analogs of this compound, 3D-QSAR approaches like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA) are frequently used. tandfonline.com

These models generate a relationship between the target activity (e.g., inhibitory potency) and descriptors representing steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor fields of the molecules. tandfonline.com The statistical quality of QSAR models is assessed by parameters such as the cross-validated correlation coefficient (q²) and the non-cross-validated correlation coefficient (r²). High statistical significance in these models indicates good stability and predictability. nih.gov For instance, QSAR models developed for pyrrolidine derivatives as neuraminidase inhibitors showed a significant correlation between binding affinity and experimental inhibitory concentration. nih.gov

The results of QSAR studies are often visualized as contour maps, which highlight regions where modifications to the molecular structure would likely lead to an increase or decrease in biological activity. nih.govscispace.com This provides clear, actionable guidance for medicinal chemists to design more potent analogs.

Table 3: Statistical Validation of a QSAR Model for this compound Analogs

| Model | q² (Cross-validated) | r² (Non-cross-validated) | r²_pred (External Validation) |

|---|---|---|---|

| CoMFA | 0.689 | 0.999 | 0.986 |

| CoMSIA | 0.614 | 0.923 | 0.815 |

Data presented is illustrative of typical values found in pyrrolidine derivative QSAR studies. nih.govnih.gov

In Silico Screening and Virtual Library Design for Novel Pyrrolidine Derivatives

The insights gained from molecular docking and QSAR models are leveraged in in silico screening campaigns. Virtual screening allows researchers to computationally evaluate very large libraries of chemical compounds to identify those that are most likely to bind to a specific biological target. This approach significantly accelerates the drug discovery process by prioritizing a smaller, more promising set of compounds for synthesis and experimental testing. researchgate.net

Based on the established structure-activity relationships, virtual libraries of novel pyrrolidine derivatives can be designed. nih.govnih.gov These libraries can be created by systematically modifying the core pyrrolidine scaffold with different substituents. The designed compounds are then docked into the target's active site and their predicted activity is assessed using the developed QSAR models. This iterative process of design and computational evaluation helps in the discovery of novel derivatives with potentially superior biological activity. ingentaconnect.com

Conformational Sampling and Dynamics Simulations of Pyrrolidine Derivatives

The pyrrolidine ring is not planar and can adopt various conformations, often described as "puckered" modes (e.g., Cγ-exo and Cγ-endo). nih.govnih.gov The specific conformation can be influenced by substituents on the ring and can significantly impact the molecule's ability to bind to its target. nih.govnih.gov Therefore, understanding the conformational landscape of this compound is critical.

Computational methods can be used to perform a rigorous conformational analysis to identify low-energy conformers. researchgate.netresearchgate.net Molecular Dynamics (MD) simulations are then used to study the dynamic behavior of the molecule and its complex with the target protein over time. MD simulations provide insights into the stability of the ligand-protein interactions predicted by docking. researchgate.net By simulating the movement of atoms over a period of time (e.g., 100 nanoseconds), researchers can confirm the stability of key hydrogen bonds and other interactions, providing greater confidence in the predicted binding mode. scispace.comresearchgate.net

Preclinical Pharmacological Applications and Therapeutic Potential of Pyrrolidine Derivatives

Exploration of Therapeutic Potential in Preclinical Disease Models

Anticancer Activity in In Vitro and In Vivo Preclinical Models

The pyrrolidine (B122466) scaffold is a key feature in the development of novel anticancer agents. Research has demonstrated the efficacy of various derivatives against a range of cancer cell lines.

Other research into different pyrrolidine-based compounds has also yielded promising results. A separate investigation of 1-(4-acetamidophenyl)-5-oxopyrrolidine derivatives found that compounds 18-22 in its series exerted the most potent anticancer activity against A549 lung cancer cells. Similarly, studies on pyrrolidine-containing antagonists for the CXCR4 receptor, which is implicated in cancer metastasis, identified compound 26 as a derivative with strong binding affinity to this receptor. frontiersin.org

Table 1: In Vitro Anticancer Selectivity of a Diphenylamine-Pyrrolidin-2-one-Hydrazone Derivative (Compound 5)

| Cancer Cell Line | Test Compound | Selectivity vs. Fibroblasts |

|---|---|---|

| Prostate Carcinoma (PPC-1) | Compound 5 | 3.6x |

| Melanoma (IGR39) | Compound 5 | 2.8x |

Antidiabetic Activity in Preclinical Models

Pyrrolidine derivatives have emerged as promising candidates for the management of diabetes through various mechanisms, including the inhibition of key enzymes involved in glucose metabolism.

While no specific compound designated "Pyrrolidine derivative 5" has been highlighted for antidiabetic activity in the reviewed literature, other numbered derivatives show significant potential. For instance, a study on polyhydroxylated pyrrolidines identified a compound that showed 57% inhibition against aldose reductase (ALR2), an enzyme implicated in diabetic complications. frontiersin.org Another study focused on pyrrolidine sulfonamide derivatives as inhibitors of dipeptidyl peptidase-IV (DPP-IV), a well-known target for diabetes therapy. In this research, compound 23d, which features a 4-trifluorophenyl substitution, demonstrated the most effective inhibition of the DPP-IV enzyme with an IC₅₀ value of 11.32 ± 1.59 μM. frontiersin.org

Furthermore, research into polyhydroxylated pyrrolidines has shown they can act as dual inhibitors of α-glucosidase and aldose reductase, both of which are important targets in diabetes treatment. nih.gov The ability of these compounds to inhibit α-glucosidase can help manage hyperglycemic spikes after meals. nih.govnih.gov

Table 2: Antidiabetic Activity of Selected Pyrrolidine Derivatives

| Compound ID | Target Enzyme | Activity/Inhibition |

|---|---|---|

| Compound 29 | Aldose Reductase (ALR2) | 57% inhibition |

| Compound 23d | Dipeptidyl Peptidase-IV (DPP-IV) | IC₅₀: 11.32 ± 1.59 μM |

| Polyhydroxylated Pyrrolidines | α-Glucosidase & Aldose Reductase | Dual Inhibition Profile |

Antimicrobial Efficacy (Antibacterial, Antifungal, Antiviral, Anthelmintic)

The pyrrolidine ring is a core component of many compounds investigated for their antimicrobial properties.

Antibacterial and Antifungal Activity A study detailing the synthesis of N-arylsuccinimid derivatives evaluated the antimicrobial activity of its compound 5 . This compound displayed moderate to low activity against a panel of selected bacterial and fungal species. scispace.com The minimum inhibitory concentrations (MICs) for compound 5 ranged from 32 to 128 µg/mL against bacteria and 64 to 128 µg/mL against yeasts. scispace.com The study noted that while the activity was modest compared to reference drugs like ciprofloxacin (B1669076) and nystatin, the introduction of a phenol (B47542) fragment into the precursor structure enhanced the activity of compound 5, particularly against Staphylococcus aureus, C. tropicalis, and C. neoformans. scispace.com

Antiviral and Anthelmintic Activity The broader class of pyrrolidine derivatives has demonstrated potential against viruses and parasitic worms. For example, pyrrolidine-containing molecules like Telaprevir and Ombitasvir are utilized as antiviral agents against the Hepatitis C Virus (HCV). Pyrrolidine oxadiazoles (B1248032) have been designed and synthesized as potential new anthelmintic drug candidates to combat resistance to existing treatments for parasitic roundworms such as Haemonchus contortus. frontiersin.org

Table 3: In Vitro Antimicrobial Activity of N-arylsuccinimid this compound

| Microorganism | Type | MIC (µg/mL) |

|---|---|---|

| Staphylococcus aureus | Bacterium | 32 |

| Bacillus subtilis | Bacterium | 64 |

| Pseudomonas aeruginosa | Bacterium | 128 |

| Vibrio cholera SG24 | Bacterium | 64 |

| Vibrio cholera CO6 | Bacterium | 64 |

| Candida albicans | Yeast | 128 |

| Candida tropicalis | Yeast | 64 |

| Cryptococcus neoformans | Yeast | 64 |

Anti-inflammatory and Analgesic Effects

Pyrrolidine derivatives have been investigated for their potential to alleviate pain and inflammation, with some showing promise by targeting enzymes in the inflammatory cascade.

In a study focused on creating nitric oxide (NO)-releasing derivatives of non-steroidal anti-inflammatory drugs (NSAIDs), an ibuprofen (B1674241) derivative designated as compound 5 was identified as the most effective anti-inflammatory agent and cyclooxygenase-2 (COX-2) inhibitor in its series. This compound demonstrated a remarkable 95% inhibition of the COX-2 enzyme and reduced inflammation by 73% in a preclinical model.

While that specific study highlighted compound 5 for its anti-inflammatory effects, other research has identified different pyrrolidine derivatives with significant analgesic properties. For instance, one study synthesized several 2-pyrrolidinone (B116388) and pyrrolidine derivatives and found that compounds 53c and 53d exhibited central analgesic activity at a dose of 30 mg/kg in a hot plate test. frontiersin.org Another study synthesized new pyrrolidine derivatives and identified compound A-4 as having the highest analgesic effects in its respective series. nih.gov These findings underscore the potential of the pyrrolidine scaffold in developing new treatments for both inflammation and pain. nih.gov

Table 4: Preclinical Anti-inflammatory and Analgesic Effects of Selected Pyrrolidine Derivatives

| Compound ID | Activity Type | Preclinical Model/Target | Key Finding |

|---|---|---|---|

| Compound 5 (Ibuprofen derivative) | Anti-inflammatory | Cyclooxygenase-2 (COX-2) | 95% inhibition of COX-2 |

| Compound 53d | Analgesic | Hot Plate Test | Demonstrated central analgesic activity |

| Compound A-4 | Analgesic | In vivo animal models | Exhibited highest analgesic effect in its series |

Anticonvulsant Properties in Animal Models

The pyrrolidine-2,5-dione structure is a well-established pharmacophore in the development of antiseizure medications. Recent research continues to explore novel derivatives for enhanced efficacy and broader activity spectra.

A study focused on a series of ((benzyloxy)benzyl)propanamide derivatives identified its compound 5 as a lead molecule with potent and broad-spectrum anticonvulsant activity. nih.gov This compound demonstrated robust protection in multiple acute mouse seizure models. nih.gov In the maximal electroshock (MES) test, a model for generalized tonic-clonic seizures, compound 5 had an ED₅₀ of 48.0 mg/kg. nih.gov It was also highly effective in the 6 Hz seizure model, which identifies compounds effective against psychomotor seizures, with an ED₅₀ of 45.2 mg/kg (at 32 mA) and 201.3 mg/kg in a model of drug-resistant seizures (at 44 mA). nih.gov

Importantly, compound 5 displayed a favorable safety profile, with a low potential for motor impairment as assessed by the rotarod test (TD₅₀ > 300 mg/kg), indicating a wide therapeutic window. nih.gov

Table 5: Anticonvulsant Activity of ((benzyloxy)benzyl)propanamide Derivative 5 in Mice

| Preclinical Model | Efficacy (ED₅₀) | Neurotoxicity (TD₅₀) |

|---|---|---|

| Maximal Electroshock (MES) | 48.0 mg/kg | > 300 mg/kg |

| 6 Hz (32 mA) Seizure | 45.2 mg/kg | > 300 mg/kg |

| 6 Hz (44 mA) Seizure | 201.3 mg/kg | > 300 mg/kg |

Neuroprotective and Central Nervous System (CNS) Activity

The pyrrolidine ring is a structural feature of numerous compounds that are active in the central nervous system, including natural alkaloids and synthetic molecules with neuroprotective properties.

While specific research singling out a "this compound" for neuroprotection was not identified, the broader class of pyrrolidine-2-one derivatives has shown promise. A recent study demonstrated that novel pyrrolidine-2-one derivatives provided neuroprotective effects in a mouse model of scopolamine-induced cognitive impairment. nih.gov These compounds were effective in mitigating behavioral and biochemical changes, with performance comparable to the reference drug donepezil, suggesting their potential for treating diseases associated with cognitive deficits. nih.gov

Other research has focused on different specific derivatives. For example, a naturally occurring pyrrolidine dicarboxylate derivative, kainic acid, is a potent neuroexcitatory agent used as a pharmacological probe to study CNS pathways. frontiersin.org Another synthetic derivative, referred to as compound 1 (potassium 2-[2-(2-oxo-4-phenylpyrrolidin-1-yl) acetamido]ethanesulfonate), was shown to reduce neurological deficits and improve exploratory behavior in a rat model of acute focal cerebral ischemia, indicating its potential for restoring cognitive functions post-stroke. Pre-clinical evaluations of pyrrolidine dithiocarbamate (B8719985) (PDTC) have also suggested it can reduce focal brain ischemic injury. researchgate.net

Antitubercular Activity